molecular formula C17H23BrO3 B1293357 2'-Bromo-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone CAS No. 898785-76-7

2'-Bromo-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone

Cat. No. B1293357
M. Wt: 355.3 g/mol
InChI Key: KPZZKXOUXDGWRY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated aromatic compounds is a common theme in the provided papers. For instance, the synthesis of 2,6-Dimethyltropone involves a multi-step process starting from 2,6-dimethylcyclohexanone, which includes bromination steps . Similarly, the synthesis of 2-Bromo-2',4'-dichloroacetophenone is achieved through bromination, chlorination, and acylation starting from glacial acetic acid and m-dichlorobenzene . These methodologies suggest that the synthesis of 2'-Bromo-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone could potentially involve similar bromination techniques, possibly in combination with protective group strategies involving dioxane moieties.

Molecular Structure Analysis

The molecular structure of brominated compounds is often confirmed using spectroscopic techniques such as NMR and IR spectroscopy. For example, the structure of 5-Bromo-2,3-dimethylphenol was confirmed by X-ray analysis of its tosyl derivative . The synthesis and characterization of 2-Bromo-4,5,2',4',6'-pentamethoxyl benzophenone also involved the use of IR, UV, EIMS, 13C NMR, and 1H NMR to confirm the structure . These techniques would likely be applicable in the analysis of the molecular structure of 2'-Bromo-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone.

Chemical Reactions Analysis

The papers describe various chemical reactions, including bromination, chlorination, acylation, methylation, and Friedel-Crafts reactions, which are used to synthesize brominated aromatic compounds . These reactions are crucial for introducing functional groups and constructing the carbon framework of the target molecules. The chemical reactions involved in the synthesis of 2'-Bromo-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone would likely be similar, with bromination being a key step in introducing the bromo substituent.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds, such as relative density, refractive index, boiling point, and melting point, are typically measured to characterize these substances . Additionally, the antioxidant properties of brominated phenolic compounds have been evaluated using various assays, indicating that these compounds can exhibit significant biological activity . The physical and chemical properties of 2'-Bromo-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone would need to be determined through similar experimental measurements to fully understand its characteristics and potential applications.

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include avoiding eye contact and ingestion .

Future Directions

The future directions for “2’-Bromo-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone” are not specified in the resources. Its potential uses could be explored further in experimental or research settings .

properties

IUPAC Name

1-(2-bromophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BrO3/c1-17(2)11-20-16(21-12-17)10-6-5-9-15(19)13-7-3-4-8-14(13)18/h3-4,7-8,16H,5-6,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPZZKXOUXDGWRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCCC(=O)C2=CC=CC=C2Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40645914
Record name 1-(2-Bromophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Bromo-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone

CAS RN

898785-76-7
Record name 1-(2-Bromophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898785-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Bromophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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